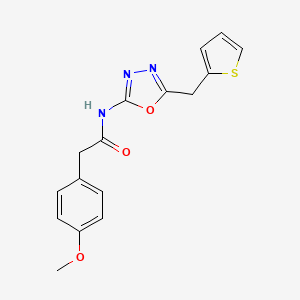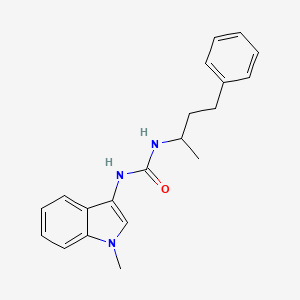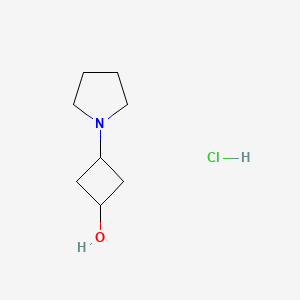
2,3-二氯-6,7-二甲氧基喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Pharmacology
2,3-Dichloro-6,7-dimethoxyquinoline: is a compound of interest in pharmacology due to its structural similarity to quinoline derivatives, which are known for their therapeutic potential. Quinoline derivatives have been utilized in developing antimalarial, antimicrobial, and anticancer agents . They are also known to inhibit DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase, leading to bacterial death .
Organic Synthesis
In organic synthesis, 2,3-Dichloro-6,7-dimethoxyquinoline can serve as a precursor or intermediate for synthesizing various bioactive molecules. Its chloro and methoxy groups make it a versatile starting material for nucleophilic substitution reactions, which are fundamental in building complex organic compounds .
Material Science
This compound’s potential in material science stems from its ability to act as a building block for organic compounds with specific electronic properties. These properties are essential for developing new materials for electronics and photonics .
Analytical Chemistry
2,3-Dichloro-6,7-dimethoxyquinoline: may be used as a standard or reagent in analytical chemistry to identify or quantify substances. Its distinct spectroscopic properties can aid in the analysis of complex mixtures or in the development of new analytical methods .
Biochemistry
In biochemistry, derivatives of 2,3-Dichloro-6,7-dimethoxyquinoline have been identified as inhibitors of G9a, a histone lysine methyltransferase involved in epigenetic regulation . This highlights its potential in studying and modulating epigenetic mechanisms.
Environmental Science
The environmental applications of 2,3-Dichloro-6,7-dimethoxyquinoline could include its use as a model compound to study the environmental fate of chlorinated organic compounds. Understanding its degradation pathways can help assess the environmental impact of similar compounds .
安全和危害
作用机制
Target of Action
Similar compounds such as 2,4-diamino-6,7-dimethoxyquinazoline derivatives have been identified as inhibitors of g9a, a histone lysine methyltransferase (hkmt) .
Mode of Action
It is known that quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (ddq) commonly mediate hydride transfer reactions and show three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .
Pharmacokinetics
The molecular weight of the compound is 259.089 , which could potentially influence its pharmacokinetic properties.
属性
IUPAC Name |
2,3-dichloro-6,7-dimethoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2/c1-15-9-4-6-3-7(12)11(13)14-8(6)5-10(9)16-2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDKGNSOOWOWJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(C(=N2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3,5-dimethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2954677.png)




![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-methyl-2-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2954686.png)

![2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfinyl)acetic acid](/img/structure/B2954688.png)



